molecular formula C16H12N2S2Se2 B14251057 Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis- CAS No. 478302-55-5

Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-

Cat. No.: B14251057
CAS No.: 478302-55-5
M. Wt: 454.4 g/mol
InChI Key: NAKHPLKJNLZQRE-UHFFFAOYSA-N
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Description

Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- is a selenium-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- typically involves the cyclization of bis(2-aminophenyl) diselenide with benzyl chlorides under metal-free conditions. This reaction is mediated by sulfur powder and requires a base such as NaHCO₃ in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 150°C) under a nitrogen atmosphere . The reaction yields can be optimized by adjusting the base and solvent used .

Industrial Production Methods

While specific industrial production methods for benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized, leading to the formation of selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like sodium borohydride (NaBH₄) for reduction. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can lead to the formation of selenoxides, while reduction can yield selenides.

Scientific Research Applications

Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- has several scientific research applications:

Mechanism of Action

The mechanism by which benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoproteins, which play a crucial role in antioxidant defense and redox regulation. The compound can also interact with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Benzoselenazole: A simpler selenium-containing heterocycle.

    Benzothiazole: A sulfur-containing analog of benzoselenazole.

    Benzoxazole: An oxygen-containing analog of benzoselenazole.

Uniqueness

Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- is unique due to the presence of both selenium and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for various applications in chemistry, biology, and materials science .

Properties

CAS No.

478302-55-5

Molecular Formula

C16H12N2S2Se2

Molecular Weight

454.4 g/mol

IUPAC Name

2-[2-(1,3-benzoselenazol-2-ylsulfanyl)ethylsulfanyl]-1,3-benzoselenazole

InChI

InChI=1S/C16H12N2S2Se2/c1-3-7-13-11(5-1)17-15(21-13)19-9-10-20-16-18-12-6-2-4-8-14(12)22-16/h1-8H,9-10H2

InChI Key

NAKHPLKJNLZQRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C([Se]2)SCCSC3=NC4=CC=CC=C4[Se]3

Origin of Product

United States

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